molecular formula C2H5NO2S B14326256 (Aminosulfanyl)acetic acid CAS No. 111857-77-3

(Aminosulfanyl)acetic acid

Cat. No.: B14326256
CAS No.: 111857-77-3
M. Wt: 107.13 g/mol
InChI Key: XQXWZJAGDIKYKU-UHFFFAOYSA-N
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Description

(Aminosulfanyl)acetic acid (NH₂-S-CH₂-COOH) is a sulfur-containing acetic acid derivative with an amino group attached to the sulfanyl (-S-) moiety. However, naming inconsistencies in available literature require clarification. The term "aminosulfanyl" typically denotes an -NH-S- group, but the closest compound identified in the evidence is (aminosulfonyl)acetic acid (NH₂-SO₂-CH₂-COOH, CAS: N/A), which features a sulfonamide (-SO₂-NH₂) group . For this analysis, we focus on sulfonamide-based acetic acid derivatives due to the availability of data.

Properties

CAS No.

111857-77-3

Molecular Formula

C2H5NO2S

Molecular Weight

107.13 g/mol

IUPAC Name

2-aminosulfanylacetic acid

InChI

InChI=1S/C2H5NO2S/c3-6-1-2(4)5/h1,3H2,(H,4,5)

InChI Key

XQXWZJAGDIKYKU-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)SN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (Aminosulfanyl)acetic acid can be synthesized through several methods. One common method involves the reaction of chloroacetic acid with sodium hydrosulfide:

ClCH2COOH+NaHSHSCH2COOH+NaCl\text{ClCH}_2\text{COOH} + \text{NaHS} \rightarrow \text{HSCH}_2\text{COOH} + \text{NaCl} ClCH2​COOH+NaHS→HSCH2​COOH+NaCl

Another method involves the reaction of sodium thiosulfate with chloroacetic acid, followed by acidification:

ClCH2COOH+Na2S2O3HSCH2COOH+NaCl+NaHSO3\text{ClCH}_2\text{COOH} + \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{HSCH}_2\text{COOH} + \text{NaCl} + \text{NaHSO}_3 ClCH2​COOH+Na2​S2​O3​→HSCH2​COOH+NaCl+NaHSO3​

Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of chloroacetic acid with hydrogen sulfide in the presence of a base. This method is favored due to its high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (Aminosulfanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dithiodiglycolic acid.

    Reduction: It acts as a reducing agent in many chemical processes.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: It can reduce metal ions and other compounds.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Dithiodiglycolic acid.

    Reduction: Reduced forms of metal ions and other compounds.

    Substitution: Various substituted thioglycolic acid derivatives.

Scientific Research Applications

(Aminosulfanyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is employed in the preparation of thiolated biomolecules.

    Medicine: It is used in the formulation of certain pharmaceuticals and as a reducing agent in biochemical assays.

    Industry: It is used in the production of PVC stabilizers, cosmetics, and hair care products.

Mechanism of Action

The mechanism of action of (Aminosulfanyl)acetic acid involves its thiol group, which can participate in redox reactions. The thiol group can donate electrons, making it a potent reducing agent. This property is utilized in various chemical and biochemical processes, where it reduces disulfide bonds in proteins and other molecules.

Comparison with Similar Compounds

Core Structural Features

Compound Name Structure SMILES Key Functional Groups CAS Number
(Aminosulfonyl)acetic acid NH₂-SO₂-CH₂-COOH NS(=O)(=O)CC(O)=O Sulfonamide, carboxylic acid N/A
3-(Aminosulfonyl)propanoic acid NH₂-SO₂-CH₂-CH₂-COOH NS(=O)(=O)CCC(O)=O Sulfonamide, carboxylic acid 15441-10-8
[(Ethylsulfonyl)amino]acetic acid C₂H₅-SO₂-NH-CH₂-COOH CCS(=O)(=O)NCC(=O)O Sulfonamide, carboxylic acid N/A
Acetic acid CH₃COOH CC(O)=O Carboxylic acid 64-19-7

Key Observations :

  • Sulfonamide-containing derivatives exhibit enhanced polarity and hydrogen-bonding capacity compared to acetic acid due to the -SO₂-NH₂ group .
  • Chain length variations (e.g., propanoic vs. acetic acid) influence solubility and metabolic pathways .

Physicochemical Properties

However, comparisons can be inferred:

Property (Aminosulfonyl)acetic acid Glacial Acetic Acid 3-(Aminosulfonyl)propanoic acid
State at RT Solid Liquid Solid (assumed)
Melting Point Not reported 16.6°C Not reported
Solubility Polar solvents (e.g., water) Miscible in water Likely polar solvent-soluble
Reactivity Acidic (carboxylic/sulfonamide) Strong acid Moderate acidity

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